8-Benzylamino-7-chloro-5,6-quinolinedione

Monoamine oxidase MAO‑B Enzyme inhibition

8-Benzylamino-7-chloro-5,6-quinolinedione (CAS 25943-56-0) is a synthetic quinoline-5,6-dione derivative bearing a benzylamino substituent at C-8 and chlorine at C-7. This scaffold places it within the broader family of 8-amino-7-chloro-5,6-quinolinediones, a class originally explored for antiprotozoal activity.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
CAS No. 25943-56-0
Cat. No. B11830209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzylamino-7-chloro-5,6-quinolinedione
CAS25943-56-0
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C(=O)C(=O)C3=C2N=CC=C3)Cl
InChIInChI=1S/C16H11ClN2O2/c17-12-14(19-9-10-5-2-1-3-6-10)13-11(7-4-8-18-13)15(20)16(12)21/h1-8,19H,9H2
InChIKeyTWYCUVUPOACXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzylamino-7-chloro-5,6-quinolinedione (CAS 25943-56-0): Key Properties for Research Procurement


8-Benzylamino-7-chloro-5,6-quinolinedione (CAS 25943-56-0) is a synthetic quinoline-5,6-dione derivative bearing a benzylamino substituent at C-8 and chlorine at C-7. This scaffold places it within the broader family of 8-amino-7-chloro-5,6-quinolinediones, a class originally explored for antiprotozoal activity [1]. The compound has also been identified in biochemical screening campaigns as a ligand for monoamine oxidase B (MAO‑B) [2]. Its unique substitution pattern distinguishes it from both unsubstituted 8-amino-5,6-quinolinediones and N‑alkyl variants, a distinction that has direct toxicological and pharmacological consequences.

Why 8-Benzylamino-7-chloro-5,6-quinolinedione Cannot Be Replaced by a Generic Quinolinedione Analog


Within the 8‑amino-7-chloro-5,6-quinolinedione series, even minor variations in the 8‑amino substituent produce marked differences in toxicity and efficacy. The 1970 study by Bullock and Tweedie demonstrated that 8‑dialkylamino‑5,6‑quinolinediones exhibit high toxicity in both mice and chicks, whereas the corresponding 7‑chloro derivatives are significantly better tolerated [1]. Among the 7‑chloro analogs, the nature of the N‑substituent further modulates in vivo antimalarial activity: the 8‑hexylamino derivative prolonged mouse survival by 8.9 days at 640 mg kg⁻¹, while other analogs tested in the same study were inactive or toxic [1]. Consequently, two quinolinediones that share a common core cannot be assumed to be interchangeable; procurement decisions must be driven by compound‑specific evidence rather than class membership alone.

Quantitative Differentiation Guide for 8-Benzylamino-7-chloro-5,6-quinolinedione


MAO‑B Inhibition: Direct Biochemical Profiling of the Target Compound

8-Benzylamino-7-chloro-5,6-quinolinedione inhibits human membrane-bound MAO‑B with an IC₅₀ of 8.6 µM in an insect-cell-membrane assay [1]. This is the only direct, compound‑specific biochemical data available for this molecule. In the absence of a quinolinedione‑matched comparator in the same assay, the result must be referenced against the classical MAO‑B probe selegiline, which typically exhibits an IC₅₀ of 20–100 nM under comparable conditions. The >100‑fold lower potency of the target compound indicates that it is not a high‑affinity MAO‑B ligand; however, its weak activity may be exploited as a negative‑control or selectivity‑marker tool in screening cascades that require a structurally distinct, low‑potency MAO‑B binder.

Monoamine oxidase MAO‑B Enzyme inhibition

Reduced In‑Vivo Toxicity of the 7‑Chloro Series Relative to 8‑Amino‑5,6‑quinolinediones

Bullock and Tweedie (1970) reported that the 8‑amino‑5,6‑quinolinediones (compounds 11–16) caused high toxicity in both mice and chicks, whereas the 8‑amino‑7‑chloro‑5,6‑quinolinedione class (compounds 17–28, which includes the target compound) was notably less toxic [1]. This conclusion was drawn from in‑vivo antimalarial screening against P. berghei in mice and P. gallinaceum in chicks, where survival and signs of drug‑related toxicity were monitored. Although the paper does not report individual LD₅₀ values, the qualitative toxicity classification was explicitly used to differentiate the two sub‑series and to guide further analog selection [1].

Toxicity Antimalarial Quinolinedione

8‑Hexylamino‑7‑chloro‑5,6‑quinolinedione as a Proximate Antimalarial Comparator

In the same 1970 study, the closest structurally characterized analog—8‑hexylamino‑7‑chloro‑5,6‑quinolinedione (compound 18)—produced a mean survival‑time increase of 3.1 days at 320 mg kg⁻¹ and 8.9 days at 640 mg kg⁻¹ in P. berghei‑infected mice, without overt toxicity at these doses [1]. No antimalarial activity was observed in the chick or mosquito screens for this compound. The 8‑benzylamino derivative has not yet been evaluated in this model, but the 8‑hexylamino data provide the most relevant benchmark for structure‑activity expectations. The contrast with other 7‑chloro analogs—many of which were completely inactive—underscores that the N‑alkyl side‑chain is a key determinant of in‑vivo efficacy and must be specified when ordering a compound for antimalarial research.

Antimalarial P. berghei Survival time

7,8‑Dichloro‑5,6‑quinolinedione: The Synthetic Precursor and Its Reactivity Contrast

8‑Benzylamino‑7‑chloro‑5,6‑quinolinedione is prepared by nucleophilic displacement of 7,8‑dichloro‑5,6‑quinolinedione (CAS 26276‑80‑2) with benzylamine [1]. The dichloro precursor reacts readily with primary amines at room temperature, while secondary amines require different conditions, and tertiary amines fail to react. This differential reactivity means that the 7,8‑dichloro intermediate cannot serve as a one‑to‑one replacement for the benzylamino derivative in biological experiments; its electrophilicity would lead to non‑specific covalent labeling of biomolecules, whereas the benzylamino compound is a stable, substitution‑inert product. A researcher requiring a defined 8‑substituent must specify the exact derivative rather than the reactive precursor.

Synthesis Reactivity Quinolinequinone

Recommended Procurement Scenarios for 8-Benzylamino-7-chloro-5,6-quinolinedione


MAO‑B Selectivity Profiling Panel

The compound’s weak but measurable MAO‑B IC₅₀ (8.6 µM) makes it suitable as a low‑potency reference ligand in MAO‑B inhibitor screening cascades. Its quinoline‑dione scaffold is chemically distinct from propargylamine and coumarin‑based inhibitors, reducing the likelihood of scaffold‑specific fluorescence or redox interference in high‑throughput biochemical assays [1]. Laboratories that run intra‑assay control titrations can use this compound to define the lower boundary of the assay’s dynamic range.

Antimalarial Structure–Activity Relationship (SAR) Studies

For groups investigating the antimalarial potential of quinolinediones, 8‑benzylamino‑7‑chloro‑5,6‑quinolinedione fills a specific SAR gap: it represents a benzyl‑substituted analog within a series where the 8‑hexylamino derivative showed a favorable survival‑time extension in P. berghei‑infected mice (8.9 days at 640 mg kg⁻¹) [2]. Evaluating the benzylamino congener in the same model would directly test the contribution of aryl‑ vs. alkyl‑chain character to efficacy, a question not addressed by the original 1970 study.

Toxicity‑Differentiated Chemical Probe for In‑Vivo Studies

The 7‑chloro‑substituted quinolinedione class was shown to exhibit markedly lower in‑vivo toxicity than the corresponding 8‑amino‑5,6‑quinolinediones [2]. Researchers needing a quinolinedione probe for mouse or chick models can select the 7‑chloro series to minimize compound‑related lethality. The benzylamino derivative, with its defined substitution, offers a single‑agent option for such studies where safety is a gating concern.

Synthetic Chemistry and Reactive‑Precursor Avoidance

The compound is the product of a specific nucleophilic displacement of 7,8‑dichloro‑5,6‑quinolinedione with benzylamine [2]. For chemists requiring a non‑electrophilic quinolinedione building block for further derivatization or as a stable reference standard, the benzylamino product eliminates the uncontrolled reactivity inherent in the dichloro precursor, ensuring compatibility with downstream coupling reactions or biological assays.

Quote Request

Request a Quote for 8-Benzylamino-7-chloro-5,6-quinolinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.